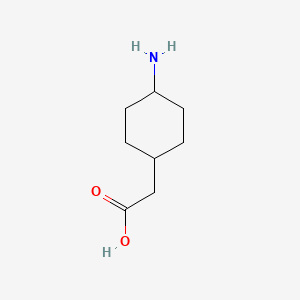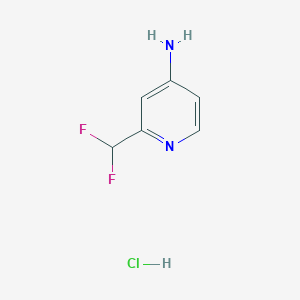![molecular formula C22H20N4O3S3 B2838830 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 1021251-26-2](/img/no-structure.png)
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds have shown comparable activity to doxorubicin, suggesting their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl derivatives, including thiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds displayed significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and showed high anti-inflammatory and analgesic activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the potential application of such compounds in agricultural pest management (Fadda et al., 2017).
Imaging and Diagnostic Applications
Radioligands based on thiazolo[4,5-d]pyrimidine structures have been developed for imaging translocator proteins (18 kDa) using positron emission tomography (PET). These compounds offer insights into the molecular imaging of brain inflammation and neurodegeneration (Dollé et al., 2008).
Antiparkinsonian Activity
Urea and thiourea derivatives of thiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian activity. These studies indicate their potential in addressing neurodegenerative diseases like Parkinson's disease through modulation of oxidative stress and inhibition of catalepsy induced by haloperidol (Azam, Alkskas, & Ahmed, 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-4-one. This intermediate is then reacted with 2-bromoacetic acid ethyl ester to form ethyl 2-(3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-5-ylthio)acetate. The final compound is obtained by reacting this intermediate with o-toluidine in the presence of a base and then hydrolyzing the ester group to form 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "2-bromoacetic acid ethyl ester", "o-toluidine", "base", "acid" ], "Reaction": [ "Condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-4-one", "Reaction of the intermediate with 2-bromoacetic acid ethyl ester to form ethyl 2-(3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-5-ylthio)acetate", "Reaction of the intermediate with o-toluidine in the presence of a base to form 2-((3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide", "Hydrolysis of the ester group to form the final compound" ] } | |
Numéro CAS |
1021251-26-2 |
Nom du produit |
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide |
Formule moléculaire |
C22H20N4O3S3 |
Poids moléculaire |
484.61 |
Nom IUPAC |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-3-29-15-10-8-14(9-11-15)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Clé InChI |
VRXUCLKSHINUSC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C)SC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



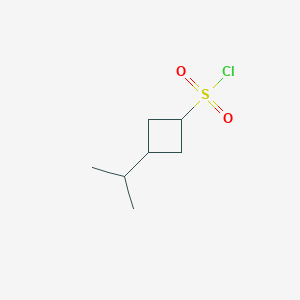
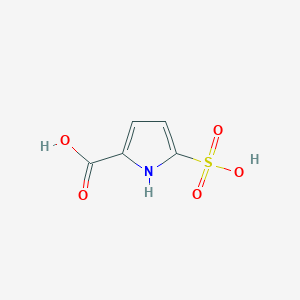
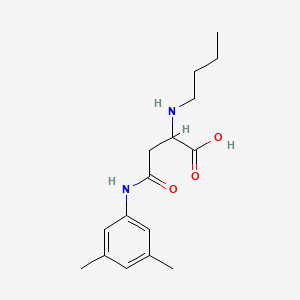
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)

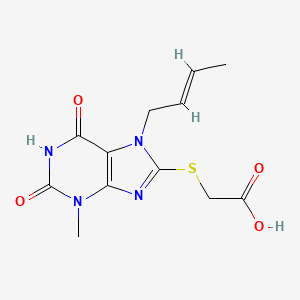
![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)
![Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2838766.png)
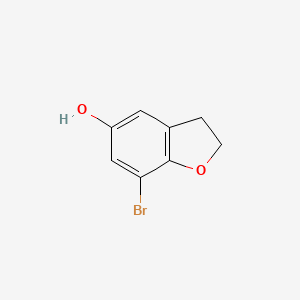
![N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2838768.png)
